Methyl 2-nitrobenzoate

Thermochemistry Isomer stability Process safety

Methyl 2-nitrobenzoate (M2NB) is an ortho-substituted nitroaromatic ester that serves as a versatile intermediate in pharmaceutical and fine chemical synthesis. Its structure places a nitro group adjacent to a methyl ester on a benzene ring, creating unique steric and electronic interactions that significantly influence its physical properties and chemical reactivity relative to other positional isomers or analogs.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 606-27-9
Cat. No. B1583425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-nitrobenzoate
CAS606-27-9
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C8H7NO4/c1-13-8(10)6-4-2-3-5-7(6)9(11)12/h2-5H,1H3
InChIKeyAOXPHVNMBPFOFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Nitrobenzoate (CAS 606-27-9): Ortho-Nitro Ester Core Properties for Synthesis & Differentiation


Methyl 2-nitrobenzoate (M2NB) is an ortho-substituted nitroaromatic ester that serves as a versatile intermediate in pharmaceutical and fine chemical synthesis [1]. Its structure places a nitro group adjacent to a methyl ester on a benzene ring, creating unique steric and electronic interactions that significantly influence its physical properties and chemical reactivity relative to other positional isomers or analogs [2]. These intrinsic differences form the basis for its selection in specific synthetic pathways where regio- and chemoselectivity are critical [3].

Methyl 2-Nitrobenzoate vs. 3- and 4-Nitro Isomers: Why 'Generic Nitrobenzoate' Is a High-Risk Substitution


Substituting methyl 2-nitrobenzoate with its 3- or 4-nitro positional isomers, or with alternative esters, is not a straightforward exchange due to the ortho nitro group's profound influence on molecular geometry, thermochemical stability, and reaction outcomes [1]. The strong steric hindrance between the adjacent nitro and ester functionalities induces a non-planar conformation in M2NB, which contrasts with the relatively planar structures of the meta and para isomers [2]. This conformational difference translates into measurable variations in enthalpy of formation, phase change behavior, chromatographic retention, and electron spin density distribution, directly impacting downstream synthetic utility and analytical handling [3].

Quantitative Differentiation of Methyl 2-Nitrobenzoate: Head-to-Head Comparator Evidence for Procurement Decisions


Enthalpy of Formation: M2NB's Unique Thermochemical Stability vs. Meta and Para Isomers

A comprehensive thermochemical study directly comparing methyl 2-nitrobenzoate (M2NB), methyl 3-nitrobenzoate (M3NB), and methyl 4-nitrobenzoate (M4NB) reveals quantifiable differences in gas-phase enthalpy of formation [1]. The ortho-substituted M2NB exhibits a distinct energetic profile due to steric strain between adjacent substituents, which is absent in the meta and para analogs [1]. This difference is critical for predicting compound stability and behavior in high-temperature reactions or when considering energetic materials applications [1].

Thermochemistry Isomer stability Process safety

HPLC Retention Time: Isomer-Specific Chromatographic Differentiation for Quality Control

Under identical reversed-phase HPLC conditions, the three methyl nitrobenzoate isomers exhibit distinct retention times, enabling unambiguous identification and quantification [1]. Methyl 2-nitrobenzoate elutes significantly earlier (RT = 3.893 min) compared to the meta (RT = 5.601 min) and para (RT = 5.716 min) isomers [1]. This substantial difference confirms that the ortho isomer's unique polarity and interaction with the stationary phase result in a chromatographic profile that is not interchangeable with its positional analogs [1].

Analytical chemistry HPLC Isomer separation

Conformational Distortion: ESR Evidence of Ortho-Specific Steric Hindrance

Electron Spin Resonance (ESR) studies of anion radicals generated from methyl o-, m-, and p-nitrobenzoates provide direct evidence of unique conformational behavior in the ortho isomer [1]. The ESR spectrum of the methyl o-nitrobenzoate anion radical indicates that the ester group is twisted considerably out of the aromatic plane due to steric hindrance between the ester and the adjacent nitro group [1]. In contrast, the meta and para isomers do not exhibit this level of distortion, and their spin density calculations align well with theoretical models assuming a planar geometry [1].

Electron spin resonance Conformational analysis Radical anion

Enthalpy of Vaporization: M2NB's Volatility Profile vs. Isomer Class Baseline

While direct comparative vaporization data for all three isomers is not fully available in the open literature, the enthalpy of vaporization for methyl 2-nitrobenzoate has been established as 56.1 kJ/mol at 438 K [1]. This value can be benchmarked against general class trends for substituted benzoates to infer relative volatility [2]. The ortho isomer, due to its non-planar geometry and reduced crystal packing efficiency, is expected to exhibit a different vaporization profile compared to the more planar meta and para isomers [3]. This is supported by the fact that M2NB is a liquid at room temperature, whereas M3NB and M4NB are crystalline solids [3].

Thermodynamics Volatility Process engineering

High-Value Application Scenarios for Methyl 2-Nitrobenzoate: Where Ortho-Specificity Drives Procurement


Synthesis of Ortho-Functionalized Indoles and Indazoles via Selective Reduction

Methyl 2-nitrobenzoate serves as a key precursor for the synthesis of 4-substituted indole and indazole derivatives, where the ortho nitro group is selectively reduced to an amine while the ester remains intact [1]. The steric hindrance provided by the ortho substitution, as evidenced by ESR studies [2], can influence the regioselectivity of subsequent cyclization steps, making M2NB a strategic choice over the less hindered para isomer when specific ring-fusion patterns are required [1].

Preparation of Methyl Anthranilate and Downstream Flavor/Fragrance Compounds

The reduction of methyl 2-nitrobenzoate yields methyl anthranilate, an important intermediate for artificial grape flavoring and fragrance chemicals . The ortho-specific isomer is essential here because reduction of the para or meta nitro esters would produce aminobenzoates with different organoleptic properties and regulatory status. The documented HPLC retention time difference [3] provides a straightforward analytical method to confirm that the correct ortho-isomer is being used, ensuring product consistency and compliance.

Analytical Method Development and Isomer-Specific Reference Standards

The distinct HPLC retention time of methyl 2-nitrobenzoate (3.893 min) compared to its 3- and 5- nitro isomers (>5.5 min) makes it an excellent candidate for use as a reference standard in method development for the analysis of nitration reaction mixtures [3]. Procurement of high-purity M2NB enables the creation of robust calibration curves and system suitability tests that rely on its unique chromatographic fingerprint, a capability not offered by the less-resolved meta and para isomers.

Thermochemical Reference for Isomer Stability Studies

For research groups investigating the fundamental structure-property relationships of substituted benzoates, M2NB represents a well-characterized 'ortho-strained' benchmark [1]. Its experimentally determined enthalpy of formation, vaporization enthalpy [4], and conformationally distorted structure [2] provide critical data points for validating computational models of steric and electronic effects. Procuring M2NB for such studies allows for direct comparison with literature values and ensures the integrity of comparative structure-activity relationship analyses.

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